![molecular formula C12H13F2NO2 B3253734 2,4-Difluoro-6-(pivaloylamino)benzaldehyde CAS No. 226410-99-7](/img/structure/B3253734.png)
2,4-Difluoro-6-(pivaloylamino)benzaldehyde
Overview
Description
“2,4-Difluoro-6-(pivaloylamino)benzaldehyde” is a chemical compound with the molecular formula C12H13F2NO2 . It is a derivative of benzaldehyde, which is a common building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-6-(pivaloylamino)benzaldehyde” consists of a benzene ring substituted with two fluorine atoms, a pivaloylamino group, and an aldehyde group . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Chemical Transformations
2,4-Difluoro-6-(pivaloylamino)benzaldehyde and its derivatives are primarily used in chemical synthesis and transformations. Thornton and Jarman (1990) explored the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, demonstrating regiocontrol by fluorine in synthesizing 4-methoxycarbonyl derivatives (Thornton & Jarman, 1990). In a similar vein, Rivera et al. (2001) described an efficient synthesis of 2-amino-3-pyridinecarboxaldehyde through ortho-lithiation of 2-(pivaloylamino)pyridine (Rivera et al., 2001).
Catalysis and Reaction Mechanisms
Koványi-Lax et al. (2022) investigated BF3-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes, revealing differences from TFA catalysis and the formation of new dimer-like keto compounds (Koványi-Lax et al., 2022). Hargitai et al. (2020) conducted an experimental and computational study on the rearrangement of o-(pivaloylaminomethyl)benzaldehydes under acidic conditions, providing insights into reaction mechanisms and product distributions (Hargitai et al., 2020).
Materials Science and Engineering
In the field of materials science, the derivatives of 2,4-Difluoro-6-(pivaloylamino)benzaldehyde find applications in various domains. Fenlon et al. (1993) illustrated the application of Reimer-Tiemann reaction in synthesizing 2-amino-1,8-naphthyridines, useful as building blocks for host-guest and self-assembling systems (Fenlon et al., 1993). Additionally, Ueyama et al. (1996) synthesized 2-(acylamino)benzenethiolate complexes of Hg(II), exploring the effect of the NH---S hydrogen bond on Hg−S bonding (Ueyama et al., 1996).
properties
IUPAC Name |
N-(3,5-difluoro-2-formylphenyl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c1-12(2,3)11(17)15-10-5-7(13)4-9(14)8(10)6-16/h4-6H,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGSLFHQOWBNQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC(=C1)F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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